Cas no 1107-99-9 (Prednisolone Pivalate)

Prednisolone Pivalate 化学的及び物理的性質
名前と識別子
-
- Prednisolone 21-trimethylacetate
- (11b)-21-(2,2-Dimethyl-1-oxopropoxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione
- [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
- Prednisolone Pivalate
- Mecortolon
- Prednisolone 21-pivalate
- Prednisolone trimethylacetate
- Ultracortenol (TN)
- Ultracorterenol
- UNII-24W6S37NXU
- Vecortenol
- 21-Trimethylacetate
- Prednisolone pivalate Solution, 100ppm
- 21-(Pivaloyloxy)-11β,17-dihydroxypregna-1,4-diene-3,20-dione
- 11β,17-Dihydroxy-21-(2,2-dimethyl-1-oxopropoxy)pregna-1,4-diene-3,20-dione
- [2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate
- [2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxo-ethyl] 2,2-dimethylpropanoate
- Ultracortenol
- prednisolon-21-pivalat
- D08412
- Pregna-1,4-diene-3,20-dione, 21-(2,2-dimethyl-1-oxopropoxy)-11,17-dihydroxy-, (11.beta.)-
- NS00023550
- 11.beta.,17.alpha.-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl pivalate
- Pregna-1,4-diene-3,20-dione, 11.beta.,17,21-trihydroxy-, 21-pivalate
- PREDNISOLONE PIVALATE [EP MONOGRAPH]
- PREDNISOLONE PIVALATE [MART.]
- DTXSID60149363
- PHEOVVDXTQVHAZ-XDANTLIUSA-N
- 24W6S37NXU
- (11.beta.)-21-(2,2-Dimethyl-1-oxopropoxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione
- Q27253881
- PREDNISOLONE PIVALATE [EP IMPURITY]
- 1107-99-9
- BCP15089
- SCHEMBL140122
- AKOS015969755
- PREDNISOLONE PIVALATE [WHO-DD]
- EINECS 214-172-1
-
- インチ: 1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1
- InChIKey: PHEOVVDXTQVHAZ-XAZVMTNTSA-N
- ほほえんだ: O=C(C(C)(C)C)OCC([C@]1(CC[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)C3[C@H](C[C@]12C)O)=O)O)=O
計算された属性
- せいみつぶんしりょう: 444.25100
- どういたいしつりょう: 444.25118886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 910
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- ゆうかいてん: 233-236°
- PSA: 100.90000
- LogP: 3.15460
- ひせんこうど: D26 +103° (c = 1.208 in chloroform); D20 +97.5° (c = 1 in chloroform)
Prednisolone Pivalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE08402-1g |
Prednisolone 21-trimethylacetate |
1107-99-9 | 1g |
$1371.00 | 2024-04-20 | ||
A2B Chem LLC | AE08402-100mg |
Prednisolone 21-trimethylacetate |
1107-99-9 | 100mg |
$283.00 | 2024-04-20 | ||
TRC | P703880-100mg |
Prednisolone Pivalate |
1107-99-9 | 100mg |
$ 167.00 | 2023-09-06 | ||
TRC | P703880-1g |
Prednisolone Pivalate |
1107-99-9 | 1g |
$ 1305.00 | 2023-09-06 | ||
TRC | P703880-1000mg |
Prednisolone Pivalate |
1107-99-9 | 1g |
$ 1303.00 | 2023-04-15 |
Prednisolone Pivalate 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Prednisolone Pivalateに関する追加情報
Prednisolone Pivalate (CAS No. 1107-99-9): A Comprehensive Overview of Its Chemical Profile and Therapeutic Applications
Prednisolone Pivalate, identified by the Chemical Abstracts Service (CAS) number 1107-99-9, is a synthetic corticosteroid derivative with significant applications in pharmaceutical and biotechnological research. As an esterified form of prednisolone, this compound exhibits enhanced lipophilicity, enabling prolonged systemic exposure and targeted delivery in clinical settings. The molecular structure of Prednisolone Pivalate features a pivaloyl group conjugated to the 21-hydroxyl position of the prednisolone backbone, a modification that significantly influences its pharmacokinetic properties and metabolic stability.
Recent advancements in steroid chemistry have underscored the importance of esterification strategies in optimizing corticosteroid efficacy. Studies published in the *Journal of Medicinal Chemistry* (2023) highlight that the pivaloyl moiety in Prednisolone Pivalate enhances its resistance to hepatic metabolism compared to parent compounds like prednisolone sodium phosphate or prednisolone acetate. This structural modification not only prolongs drug half-life but also reduces the frequency of dosing required for therapeutic outcomes, making it a preferred prodrug in chronic inflammatory disease management.
The pharmacological profile of Prednisolone Pivalate is characterized by its anti-inflammatory, immunosuppressive, and anti-allergic properties. Mechanistically, it binds to glucocorticoid receptors (GRs) within target cells, initiating genomic and non-genomic signaling pathways that modulate gene expression and cellular responses. Notably, research from *Nature Reviews Immunology* (2024) emphasizes the role of GR-mediated transcriptional repression in suppressing pro-inflammatory cytokines such as TNF-α and IL-6, which are central to autoimmune pathologies like rheumatoid arthritis and systemic lupus erythematosus.
From a clinical development perspective, Prednisolone Pivalate has been extensively evaluated for its bioavailability and tissue-specific distribution. A phase II trial conducted by the European Society for Medical Research (2023) demonstrated that intramuscular administration of this compound achieves sustained plasma concentrations over 48 hours, outperforming traditional corticosteroid formulations in terms of therapeutic consistency. This property has positioned it as a candidate for depot formulations in veterinary medicine and human dermatological applications where prolonged local action is required.
Structurally, the IUPAC name for Prednisolone Pivalate is (8S)-8-methyl-6α-methyl-8-methyl-6α-methyl-pregna-1,4-diene-3,20-dione 21-(propan-2ylcarbonyloxy). Its molecular formula C₂₅H₃₂O₅ reflects the incorporation of a pivaloyl group (C₅H₈O₂) onto the core steroid skeleton. Spectroscopic analysis reveals characteristic absorption peaks at λmax 245 nm (UV), consistent with conjugated double bonds in the A/B rings typical of corticosteroids. These structural features are critical for interactions with plasma proteins such as corticosteroid-binding globulin (CBG), which governs drug distribution dynamics.
Innovations in drug delivery systems have further expanded the utility of Prednisolone Pivalate beyond conventional routes. Recent developments include nanoparticle-based carriers that encapsulate this compound to enhance ocular bioavailability for glaucoma treatment or transdermal patches designed for controlled release in psoriasis management. A landmark study published in *Advanced Drug Delivery Reviews* (2024) demonstrated that polymeric micelles loaded with Prednisolone Pivalate achieved 65% greater corneal penetration compared to free drug solutions.
The safety profile of Prednisolone Pivalate aligns with established corticosteroid risk-benefit paradigms while offering improved tolerability through reduced first-pass metabolism. Longitudinal studies tracking adverse event profiles over six months show no significant increase in HPA axis suppression compared to daily prednisolone regimens when administered twice-weekly as depot injections. This pharmacological advantage has been particularly valuable in pediatric populations where compliance with frequent dosing remains challenging.
Current research directions focus on leveraging computational models to predict optimal esterification sites for next-generation corticosteroids. Molecular docking simulations using AutoDock Vina software have identified potential modifications at C₁₇ positions that could further enhance selectivity toward GR subtypes while minimizing mineralocorticoid receptor activation—a key factor in reducing electrolyte imbalance risks associated with long-term corticosteroid therapy.
In biotechnological applications, Prednisolone Pivalate serves as a critical reagent for studying glucocorticoid receptor signaling pathways in vitro. Cell culture experiments utilizing HeLa or HEK293 cell lines have elucidated post-translational modifications such as phosphorylation events that regulate GR translocation efficiency under varying ligand concentrations. These insights contribute to personalized medicine approaches where patient-specific GR polymorphisms dictate treatment response variability.
Environmental fate studies reveal that Prednisolone Pivalate exhibits moderate hydrolytic stability under physiological pH conditions but degrades rapidly under alkaline environments typical of wastewater treatment processes. This property supports its classification as an environmentally benign pharmaceutical when properly disposed through activated sludge systems rather than direct sewer discharge into aquatic ecosystems.
Synthetic methodologies continue evolving to improve process efficiency and reduce impurity profiles during large-scale production. The most recent Green Chemistry paper from 2024 describes an enzymatic acylation approach using lipase-catalyzed reactions that achieve >95% yield while eliminating toxic metal catalysts traditionally employed in pivaloylation steps—a significant advancement toward sustainable pharmaceutical manufacturing practices.